molecular formula C12H13BrN2O3 B011158 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone CAS No. 100595-07-1

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone

Cat. No.: B011158
CAS No.: 100595-07-1
M. Wt: 313.15 g/mol
InChI Key: MAGGXASHVAMJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a bromomethyl group at the third position, two methoxy groups at the sixth and seventh positions, and a methyl group at the first position of the quinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone typically involves the bromination of a precursor compound. One common method is the bromination of 6,7-dimethoxy-1-methylquinoxalin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reaction with sodium azide would yield an azido derivative, while reaction with potassium thiolate would yield a thioether derivative .

Mechanism of Action

The mechanism of action of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Properties

IUPAC Name

3-(bromomethyl)-6,7-dimethoxy-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-15-9-5-11(18-3)10(17-2)4-7(9)14-8(6-13)12(15)16/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGXASHVAMJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CBr)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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